2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound integrates a 6-bromoindole scaffold linked via an acetamide group to a substituted 1,3,4-thiadiazole ring. The thiadiazole moiety, with a (2E)-configuration and 2-methylpropyl (isobutyl) substituent at position 5, contributes to steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
Molecular Formula |
C16H17BrN4OS |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H17BrN4OS/c1-10(2)7-15-19-20-16(23-15)18-14(22)9-21-6-5-11-3-4-12(17)8-13(11)21/h3-6,8,10H,7,9H2,1-2H3,(H,18,20,22) |
InChI Key |
NORNRFWFHCRTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, undergoes bromination at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of Thiadiazole: The thiadiazole ring is synthesized separately through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: The brominated indole and the thiadiazole derivative are then coupled through an acetamide linkage. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the acetamide linkage, resulting in different reduced forms.
Substitution: The bromine atom at the 6-position of the indole ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
The compound 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered interest in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and biochemistry.
Structural Representation
The compound's structure can be represented as follows:
Medicinal Chemistry
The compound is being studied for its potential therapeutic effects in various diseases, particularly cancer and neurological disorders. Its unique structure allows for interaction with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity: Preliminary studies have shown that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. Research indicates that the bromine substitution enhances the reactivity of the indole moiety, potentially increasing its efficacy against tumor cells.
Pharmacological Studies
Pharmacological evaluations are conducted to assess the compound's safety profile and pharmacokinetics. The presence of the thiadiazole group may provide additional mechanisms of action, such as enzyme inhibition or receptor modulation.
Experimental Findings
- In Vitro Studies: In vitro assays have demonstrated that the compound exhibits a dose-dependent inhibition of cell proliferation in specific cancer cell lines. Further studies are required to elucidate the exact mechanism of action.
Biochemical Research
The compound's interactions at the molecular level are being explored using techniques such as molecular docking and spectroscopic methods. These studies aim to identify binding affinities and the nature of interactions with target proteins.
Molecular Docking Studies
Molecular docking simulations suggest that this compound binds effectively to active sites on proteins involved in cancer progression, indicating potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the thiadiazole moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
Critical Analysis :
Spectroscopic and Physicochemical Properties
Table 3: Spectral Data Comparison
Biological Activity
The compound 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide represents a novel indole-based structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps, including the bromination of indole derivatives and the formation of the thiadiazole moiety. The synthetic route may include reactions such as acetylation and cross-coupling techniques to introduce the desired functional groups.
Synthetic Route Overview
- Bromination of Indole : This step introduces the bromine atom at the 6-position of the indole ring.
- Formation of Thiadiazole : The thiadiazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Acetylation : The final step involves acetylating the indole nitrogen to form the complete structure.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this indole derivative exhibit significant antimicrobial properties. For instance, derivatives based on 6-bromoindole have been shown to enhance antibiotic efficacy against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa by inhibiting bacterial cystathionine γ-synthase (bCSE) activity .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.
- Receptor Interaction : The indole moiety can interact with various receptors, modulating their activity and influencing cellular pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antibacterial Potentiation :
- Cytotoxicity Studies :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
